Physicochemical and Analytical Profiling of (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper
Physicochemical and Analytical Profiling of (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper
Introduction & Structural Significance
(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly valued chiral building block in modern drug discovery and fine chemical synthesis. Characterized by a rigid bicyclic indane framework, a halogen substituent at the 4-position, and a stereodefined hydroxyl group at the C1 position, this molecule serves as a privileged scaffold.
The precise spatial orientation of the (1R)-hydroxyl group is critical for target binding in various pharmacological applications. For instance, derivatives of 4-chloro-1-indanol have been extensively utilized in the development of SMN2 promoter activators for the treatment of spinal muscular atrophy [1] and in the design of transient receptor potential ankyrin 1 (TRPA1) antagonists for respiratory disorders [2]. Understanding its physical properties and establishing rigorous analytical controls is paramount for researchers scaling up its synthesis.
Quantitative Physicochemical Profile
The baseline physical and thermodynamic properties of the (1R) enantiomer are summarized below. These parameters are essential for predicting solubility, designing purification workflows, and establishing formulation strategies.
| Property | Value | Analytical Method / Source |
| Chemical Name | (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol | IUPAC Nomenclature |
| CAS Registry Number | 1202577-85-2 | Chemical Databases[3] |
| Molecular Formula | C9H9ClO | Elemental Analysis[4] |
| Molecular Weight | 168.62 g/mol | Mass Spectrometry[3] |
| Monoisotopic Mass | 168.0340 Da | High-Resolution MS (HRMS)[4][5] |
| Topological Polar Surface Area | 20.23 Ų | Computational Profiling[5] |
| Predicted Boiling Point | ~127.5 °C | Thermogravimetric Analysis[6] |
| LogP (Octanol/Water) | 2.3 – 2.5 | Shake-Flask / RP-HPLC[5] |
Causality in Stereoselective Synthesis
The synthesis of the pure (1R) enantiomer typically bypasses traditional racemic reduction (e.g., NaBH4)[2] in favor of Asymmetric Transfer Hydrogenation (ATH). Utilizing a Ru(II)-(1S,2S)-TsDPEN catalyst ensures high enantio-induction. The causality behind using a formic acid/triethylamine (HCOOH/Et3N) azeotrope in this reaction is twofold: it provides a steady, controlled hydride source while maintaining a specific pH window that prevents the premature degradation of the sensitive Ru(II) complex.
Fig 1. Stereoselective ATH workflow for isolating (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.
Self-Validating Analytical Protocols
To ensure the scientific integrity of the isolated compound, the following protocols are designed as self-validating systems. They do not merely generate data; they mathematically and procedurally prove their own accuracy during execution.
Enantiomeric Purity Determination via Chiral HPLC
Objective: Quantify the enantiomeric excess (ee) of the (1R) enantiomer.
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Step 1: Sample Preparation. Dissolve 5 mg of the synthesized (1R)-4-chloro-1-indanol in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).
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Step 2: Column Equilibration. Flush a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline stabilizes at 220 nm.
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Step 3: System Suitability (Self-Validation). Inject 10 µL of a racemic standard (CAS: 3199-71-1)[7]. The system self-validates only if the chromatographic resolution ( Rs ) between the (1S) and (1R) peaks is ≥1.5 (baseline resolution). If Rs<1.5 , the mobile phase polarity must be adjusted before proceeding.
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Step 4: Sample Analysis. Inject 10 µL of the (1R) sample. Integrate the peak areas to calculate the enantiomeric excess.
Causality: The OD-H column is selected because its cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific steric and hydrogen-bonding cavities. The non-polar hexane maintains the structural integrity of this chiral selector, while the protic isopropanol modulates elution strength by competing for hydrogen bond sites. The 220 nm wavelength is strictly chosen because the indane aromatic ring exhibits strong π−π∗ transitions in this UV region, maximizing detection sensitivity without interference from the solvent front.
Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Objective: Determine the absolute melting point and assess crystalline purity.
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Step 1: Calibration. Calibrate the DSC instrument using a high-purity Indium standard ( Tm = 156.6 °C, ΔH = 28.45 J/g) to ensure thermal accuracy.
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Step 2: Sample Loading. Accurately weigh 2–3 mg of the (1R) compound into an aluminum pan and crimp it with a pinhole lid.
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Step 3: Thermal Method. Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a constant nitrogen flow (50 mL/min).
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Step 4: Data Extraction (Self-Validation). Analyze the melting endotherm. Apply the van 't Hoff equation to the leading edge of the melting peak. A calculated purity of >99.5 mol% and a sharp melting range (<1 °C) self-validates the crystalline integrity of the sample, acting as an orthogonal confirmation independent of the HPLC data.
Causality: The pinhole lid is utilized to prevent pressure buildup from any residual solvent volatilization, which could artificially broaden the melting endotherm and skew purity calculations. The nitrogen purge is critical; it prevents oxidative degradation of the hydroxyl group at elevated temperatures, ensuring the endotherm strictly represents the solid-to-liquid phase transition.
Fig 2. Self-validating analytical logic for confirming the physicochemical profile of the (1R) enantiomer.
Conclusion
The physical properties of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol dictate its behavior in complex synthetic environments. By enforcing a self-validating analytical framework—combining chiral chromatography with rigorous thermodynamic profiling—researchers can guarantee the stereochemical and crystalline integrity of this crucial intermediate, thereby de-risking downstream drug development workflows.
References
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Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Compound Summary. Molport Database. URL:[Link]
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4-chloro-2,3-dihydro-1H-inden-1-ol Physical Properties (CID 20454047). PubChem / PubChemLite. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol | 1202577-85-2 | Buy Now [molport.com]
- 4. PubChemLite - 4-chloro-2,3-dihydro-1h-inden-1-ol (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 5. data.huaxuejia.cn [data.huaxuejia.cn]
- 6. 3199-71-1 4-CHLORO-2,3-DIHYDRO-1H-INDEN-1-OL [sourcingchemicals.com]
- 7. appchemical.com [appchemical.com]
